Enhanced Aqueous Solubility via Hydrochloride Salt Formation Compared to Free Base
The hydrochloride salt form (CAS 1158488-01-7) exhibits significantly improved water solubility compared to the free base (CAS 876717-98-5). While precise solubility values are not publicly disclosed, the salt formation is a standard strategy to enhance solubility and stability, facilitating reproducible dosing in aqueous-based biological assays . The free base, lacking this ionic character, is less soluble, which can lead to precipitation and variable exposure in cell culture or in vivo studies [1].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Hydrochloride salt; soluble in water |
| Comparator Or Baseline | Free base (CAS 876717-98-5); insoluble in water |
| Quantified Difference | Qualitative improvement; quantitative data not available |
| Conditions | Based on general salt formation principles and vendor descriptions |
Why This Matters
For researchers requiring consistent compound exposure in aqueous buffers (e.g., cell-based assays, animal dosing), the hydrochloride salt ensures reliable dissolution, reducing experimental variability.
- [1] Kuujia. Cas no 876717-98-5 (2-(pyrrolidin-1-yl)methylbenzoic acid). Accessed 2026. View Source
